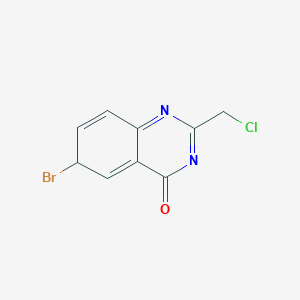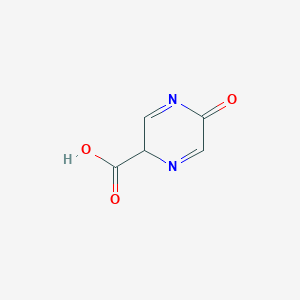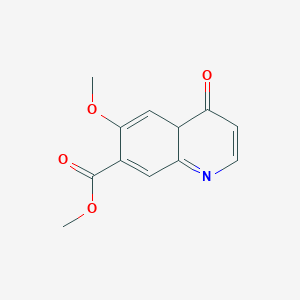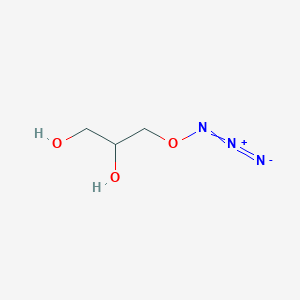
1,2-Propanediol,3-azido-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediol, 3-azido- is an organic compound with the molecular formula C3H7N3O2. It is a derivative of propanediol where one of the hydroxyl groups is substituted with an azido group. This compound is known for its potent mutagenic properties and has been studied for its effects on genetic material .
Métodos De Preparación
1,2-Propanediol, 3-azido- can be synthesized through various methods. One common synthetic route involves the reaction of 1,2-propanediol with sodium azide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, and the product is purified through standard techniques such as distillation or recrystallization . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1,2-Propanediol, 3-azido- undergoes several types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions include amines, nitro compounds, and substituted derivatives.
Aplicaciones Científicas De Investigación
1,2-Propanediol, 3-azido- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its mutagenic properties make it a useful tool in genetic studies to induce mutations and study their effects.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific genetic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Propanediol, 3-azido- involves its interaction with genetic material. The azido group can induce mutations by causing base-pair substitutions in DNA. This mutagenic effect is primarily due to the formation of reactive intermediates that interact with the DNA, leading to changes in the genetic code .
Comparación Con Compuestos Similares
1,2-Propanediol, 3-azido- can be compared with other azido compounds such as azidoalanine and azidomethane. While all these compounds share the azido functional group, 1,2-Propanediol, 3-azido- is unique due to its specific structure and the presence of two hydroxyl groups. This structural difference influences its reactivity and the types of reactions it can undergo .
Similar compounds include:
Azidoalanine: An amino acid derivative with mutagenic properties.
Azidomethane: A simple azido compound used in organic synthesis.
3-Azido-1,2-propanediol: A stereoisomer of 1,2-Propanediol, 3-azido- with similar properties.
Propiedades
Fórmula molecular |
C3H7N3O3 |
|---|---|
Peso molecular |
133.11 g/mol |
Nombre IUPAC |
3-azidooxypropane-1,2-diol |
InChI |
InChI=1S/C3H7N3O3/c4-5-6-9-2-3(8)1-7/h3,7-8H,1-2H2 |
Clave InChI |
NTTPPOFZRXKQDP-UHFFFAOYSA-N |
SMILES canónico |
C(C(CON=[N+]=[N-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12361470.png)
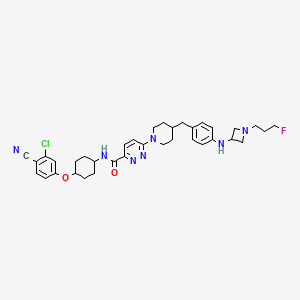
![2-Imino-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B12361478.png)
![4,7a-Dihydropyrrolo[3,2-b]pyridin-5-one](/img/structure/B12361479.png)
![4aH-thieno[3,2-d]pyrimidine-4-thione](/img/structure/B12361487.png)
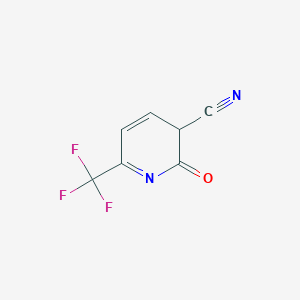
![6-chloro-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12361500.png)
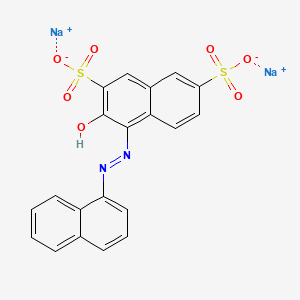
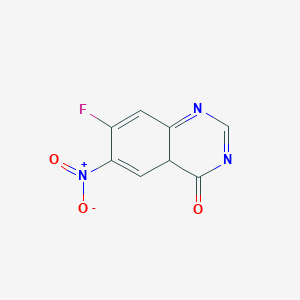
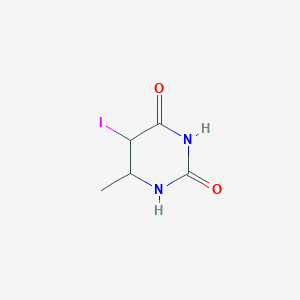
![2,3,4a,5,6,7,8,8a-octahydro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B12361532.png)
